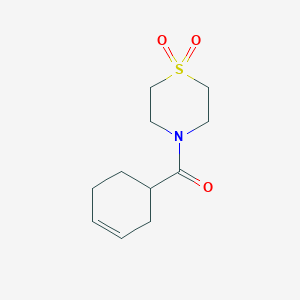

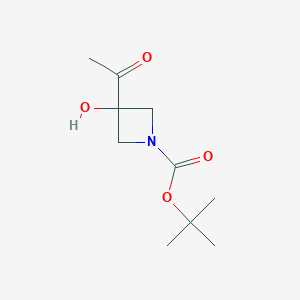

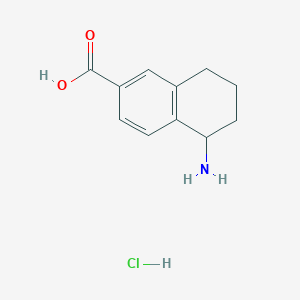

3-(Benzyloxy)-5-fluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with a benzyloxy group (like “3-(Benzyloxy)-5-fluorophenol”) are often used as building blocks in organic synthesis . The benzyloxy group can undergo various reactions, and the fluorophenol part can participate in aromatic substitution reactions.

Synthesis Analysis

While specific synthesis methods for “3-(Benzyloxy)-5-fluorophenol” are not available, similar compounds can be synthesized through reactions like the Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis to create carbon-carbon bonds.Chemical Reactions Analysis

Again, while specific reactions involving “3-(Benzyloxy)-5-fluorophenol” are not available, benzyloxy compounds are known to undergo reactions like protodeboronation . The presence of the fluorine atom might also influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific information on “3-(Benzyloxy)-5-fluorophenol”, it’s difficult to provide a detailed analysis.Aplicaciones Científicas De Investigación

Organic Synthesis and Precursor Chemistry

3-Benzyloxyaniline serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. For instance, it has been employed as a precursor for the synthesis of compounds like benzyl acetate , which finds applications in fragrances and flavorings .

Selective Inhibitor of Excitatory Amino Acid Transporters (EAATs)

One of the primary applications of 3-Benzyloxyaniline lies in its ability to inhibit excitatory amino acid transporters (EAATs). These membrane proteins play a crucial role in clearing glutamate—the major excitatory neurotransmitter in the brain—from the synaptic cleft. By selectively targeting EAATs, researchers can explore potential therapeutic interventions related to neurological disorders and excitotoxicity.

Environmental Chemistry

Researchers examine the fate and behavior of 3-Benzyloxyaniline in the environment. Its degradation pathways, persistence, and potential impact on ecosystems are of interest. Understanding its behavior in soil, water, and air contributes to environmental risk assessments.

Mecanismo De Acción

Propiedades

IUPAC Name |

3-fluoro-5-phenylmethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDLPFXHEXUAKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-fluorophenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

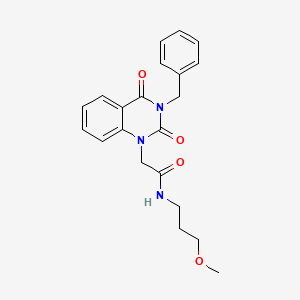

![ethyl 2-[[(Z)-2-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2388184.png)

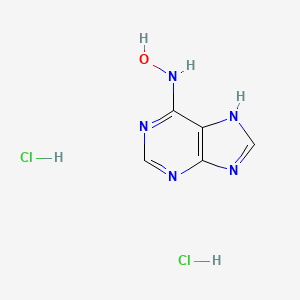

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2388187.png)

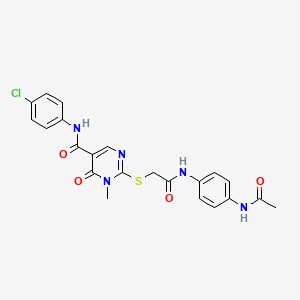

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2388189.png)

![3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2388191.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2388198.png)

![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)